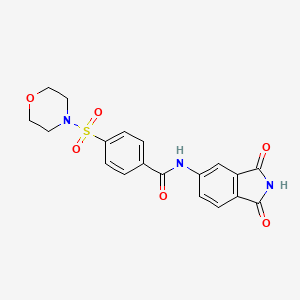

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c23-17(20-13-3-6-15-16(11-13)19(25)21-18(15)24)12-1-4-14(5-2-12)29(26,27)22-7-9-28-10-8-22/h1-6,11H,7-10H2,(H,20,23)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWCPWCNSCEDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3-dioxoisoindolin-5-yl intermediate, which is then coupled with a benzamide derivative. The morpholinosulfonyl group is introduced in the final steps through sulfonylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: The benzamide and morpholinosulfonyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with modified functional groups .

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and protein binding.

Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to modulate specific molecular targets.

Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. It can modulate the activity of proteins such as cereblon, which plays a role in cellular processes like protein degradation. The compound’s structure allows it to bind to these targets, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide Derivatives with Sulfonamide Groups

Key Compounds:

- N-(4-(Morpholinosulfonyl)phenyl)benzamide (23) Structure: Benzamide core with 4-(morpholinosulfonyl)phenyl substituent. Molecular Formula: C₁₇H₁₆N₂O₄S. Key Features: Lacks the dioxoisoindolin group; synthesized via reaction of 4-(morpholinosulfonyl)aniline with benzoyl chloride in acetonitrile .

Comparison Table:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Target |

|---|---|---|---|---|

| N-(4-(Morpholinosulfonyl)phenyl)benzamide (23) | C₁₇H₁₆N₂O₄S | 344.39 | Morpholinosulfonyl, phenyl | Structural precursor |

| Target Compound | C₁₉H₁₅N₃O₆S | 413.40* | Morpholinosulfonyl, dioxoisoindolin | Apoptotic CHOP pathway* |

*Estimated based on structural analogy.

Benzamides with Heterocyclic Substituents

Key Compounds:

- N-(4-(Morpholinosulfonyl)phenyl)-5-nitrothiophene-2-carboxamide (21) Structure: Features a nitrothiophene group. Activity: Purchased (Ryan Scientific, Inc.); structural data confirmed via NMR and MS.

Comparison:

- The target compound’s dioxoisoindolin group distinguishes it from thiophene or oxadiazole derivatives. Heterocycles like oxadiazole improve metabolic stability, while dioxoisoindolin may enhance binding to apoptotic or degradation pathways.

Dioxoisoindolin-Containing Compounds

Key Compound ():

- N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)benzamide Structure: Complex PROTAC-like molecule with dioxoisoindolin linked via piperazine. Activity: Targets androgen receptor degradation, leveraging the dioxoisoindolin moiety for E3 ligase recruitment .

Comparison:

- The target compound lacks the cyclobutyl and piperazine groups, suggesting a simpler mechanism (e.g., direct apoptosis induction vs. protein degradation).

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structural framework that includes a dioxoisoindoline moiety and a morpholinosulfonyl group, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include the formation of the isoindoline core followed by the introduction of the morpholinosulfonyl group. Methods such as condensation reactions and coupling reactions are often utilized.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the isoindoline framework have shown promising cytotoxic effects against various cancer cell lines. A study evaluating related compounds reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 µM to 25 µM against human cancer cell lines, suggesting that this compound may also possess similar activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 15 |

| B | HeLa | 20 |

| C | A549 | 12 |

Antimicrobial Activity

The antimicrobial properties of related benzamide derivatives have been well-documented. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a derivative similar to this compound demonstrated minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with bacterial enzymes involved in folate synthesis, disrupting essential metabolic pathways.

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

- DNA Interaction : The isoindoline structure might facilitate intercalation into DNA, leading to inhibition of replication and transcription.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoindoline derivatives and assessed their anticancer activity against various cell lines. Among these, one derivative showed promising results with an IC50 value of 18 µM against MCF-7 cells, indicating potential for further development as an anticancer agent.

Study on Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of sulfonamide derivatives similar to this compound. The research demonstrated that these compounds exhibited significant antibacterial activity against both resistant and non-resistant strains of bacteria, suggesting their utility in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.